molecular formula C8H2Cl2F2N2 B1600143 2,3-Dichloro-6,7-difluoroquinoxaline CAS No. 91895-30-6

2,3-Dichloro-6,7-difluoroquinoxaline

Cat. No. B1600143
CAS RN: 91895-30-6
M. Wt: 235.01 g/mol
InChI Key: CMQLMJCICYOHDE-UHFFFAOYSA-N
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Description

2,3-Dichloro-6,7-difluoroquinoxaline, also known as 2,3-DCQ, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a unique chemical structure, which has made it an attractive target for researchers. The compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Application in Organic Solar Cells

2,3-Dichloro-6,7-difluoroquinoxaline has been utilized in the development of organic solar cells. A specific derivative, 2,3-didodecyl-6,7-difluoroquinoxaline, was prepared and used to create electron acceptor–donor–acceptor materials. This derivative introduces electron-withdrawing fluorine atoms into the quinoxaline unit, which contributes to improved energy levels and higher voltage outputs in the solar cells (Kong et al., 2021).

Role in Nucleophilic Substitution Reactions

2,3-Dichloro-6,7-difluoroquinoxaline has been studied for its reactivity in nucleophilic substitution reactions. These reactions, involving cycloalkylimines, hydrazine, sodium hydroxide, and alkoxides, have shown the potential for substituting one or two fluoro atoms depending on the nature of the nucleophiles (Charushin et al., 2001).

Antimicrobial Activity

Several new quinoxalines, synthesized through functionalization of 2,3-dichloroquinoxaline, have shown significant antimicrobial activity. The compounds display considerable activity against various bacterial species and fungal strains, indicating the potential of 2,3-dichloro-6,7-difluoroquinoxaline derivatives in antimicrobial applications (El-Atawy et al., 2019).

Regioselective Synthesis and Biological Studies

The molecule has been employed in the regioselective synthesis of 2,3-disubstituted-6-aminoquinoxalines, which are important for further biological studies. This synthesis approach highlights the versatility of 2,3-dichloro-6,7-difluoroquinoxaline in producing compounds with specific structural features for potential use in various biological applications (Lee et al., 2013).

properties

IUPAC Name

2,3-dichloro-6,7-difluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQLMJCICYOHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443450
Record name 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6,7-difluoroquinoxaline

CAS RN

91895-30-6
Record name 2,3-Dichloro-6,7-difluoroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91895-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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